An In-depth Technical Guide to 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde: Synthesis, Structure, and Physicochemical Properties
An In-depth Technical Guide to 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde: Synthesis, Structure, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from analogous structures and established chemical principles to propose a viable synthetic pathway and predict its key physicochemical and spectroscopic characteristics. All proposed methodologies and predicted data should be considered as a starting point for experimental investigation.
Introduction and Significance
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents[1][2][3]. The specific substitution pattern of 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde, featuring an electron-donating dimethylamino group, a methyl group, and a reactive carbaldehyde function, makes it a valuable scaffold for the synthesis of novel molecular entities with potential applications in drug development. The aldehyde group, in particular, serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse compound libraries for biological screening.
Chemical Structure and Proposed Synthesis
The chemical structure of 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde is characterized by a pyrimidine ring substituted at positions 2, 4, and 6.
Molecular Structure Diagram
Caption: Chemical structure of 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde.
Retrosynthetic Analysis and Proposed Synthetic Route
A plausible synthetic route to 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde can be envisioned starting from the corresponding carboxylic acid, 2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid (CAS 1018648-19-5)[4]. The conversion of a carboxylic acid to an aldehyde is a well-established transformation in organic synthesis[5][6][7].
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target aldehyde from its carboxylic acid precursor.
Detailed Proposed Experimental Protocol
This protocol is a proposed methodology and requires experimental optimization and validation.
Step 1: Synthesis of 2-(Dimethylamino)-6-methylpyrimidine-4-carbonyl chloride
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a nitrogen inlet, suspend 2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
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Reagent Addition: To the stirred suspension, add oxalyl chloride (2.0 eq) dropwise at 0 °C. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
Causality Behind Experimental Choices: The use of oxalyl chloride with a catalytic amount of DMF is a standard and efficient method for converting carboxylic acids to acid chlorides under mild conditions. The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate, which is highly reactive towards the carboxylate.
Step 2: Reduction to 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde
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Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of the crude acid chloride in anhydrous tetrahydrofuran (THF, 10 mL/mmol) and cool it to -78 °C using a dry ice/acetone bath.
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Reducing Agent: In another flask, prepare a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃, 1.1 eq) in anhydrous THF.
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Reaction: Add the solution of the reducing agent dropwise to the stirred solution of the acid chloride at -78 °C. Maintain the temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
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Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
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Work-up and Purification: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a sterically hindered and less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride at low temperatures is crucial for the partial reduction of the acid chloride to the aldehyde, preventing over-reduction to the corresponding alcohol[8]. The low temperature (-78 °C) is essential to control the reactivity of the organometallic reagents and to isolate the aldehyde intermediate.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde. These values are estimated based on the properties of structurally similar compounds and computational models.
| Property | Predicted Value | Reference/Basis |
| Molecular Formula | C₈H₁₁N₃O | Based on structure |
| Molecular Weight | 165.19 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar pyrimidines |
| Melting Point | Not available (Requires experimental determination) | - |
| Boiling Point | Not available (Requires experimental determination) | - |
| Solubility | Likely soluble in organic solvents like DCM, THF, and ethyl acetate. Limited solubility in water. | General solubility of similar heterocyclic compounds |
| logP (Octanol/Water) | ~1.5 - 2.5 | Estimated based on related structures |
| pKa | Not available (Requires experimental determination) | - |
Spectroscopic and Analytical Characterization (Expected)
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques. The expected spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring, the methyl group, the dimethylamino group, and the aldehyde proton. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The pyrimidine ring proton will likely appear as a singlet. The methyl group on the ring and the dimethylamino protons will also be singlets.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the aldehyde (typically δ 185-200 ppm), the carbons of the pyrimidine ring, and the carbons of the methyl and dimethylamino groups.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:
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C=O stretch (aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.
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C-H stretch (aldehyde): Two weak bands are expected around 2820 and 2720 cm⁻¹.
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C=N and C=C stretches (pyrimidine ring): A series of bands in the 1600-1400 cm⁻¹ region.
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C-N stretch: Bands in the 1350-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound.
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 165. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methyl group (CH₃), and fragmentation of the dimethylamino group.
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High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition. For C₈H₁₁N₃O, the calculated exact mass is 165.0902.
Potential Applications in Drug Discovery
Substituted pyrimidines are a class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The presence of a reactive aldehyde group on the 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde scaffold allows for its use as a key intermediate in the synthesis of more complex molecules. For instance, it can undergo reactions such as reductive amination, Wittig reactions, and condensations to generate a diverse library of compounds for high-throughput screening in various disease models. The dimethylamino group can also influence the pharmacokinetic properties of the resulting molecules.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde. While direct experimental data remains scarce, the proposed synthetic route, based on the reduction of the corresponding carboxylic acid, offers a viable starting point for its preparation in the laboratory. The predicted physicochemical and spectroscopic data provide a framework for the characterization and quality control of the synthesized compound. Further experimental investigation is necessary to validate these predictions and to fully explore the potential of this versatile heterocyclic building block in the field of drug discovery and development.
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